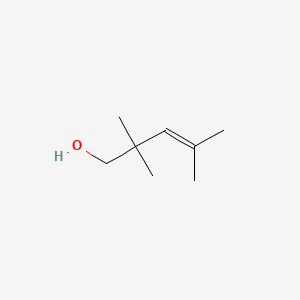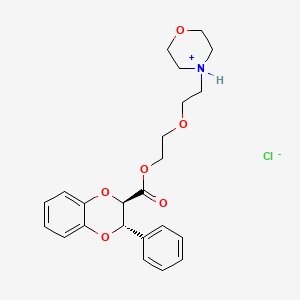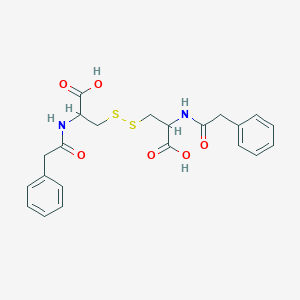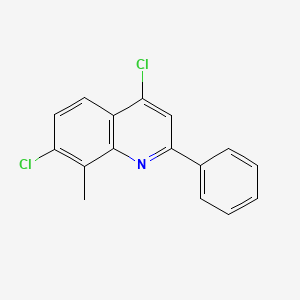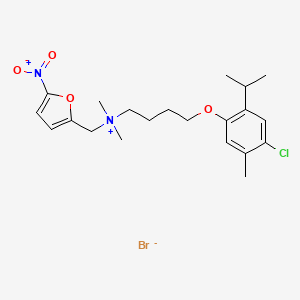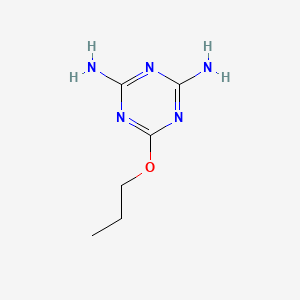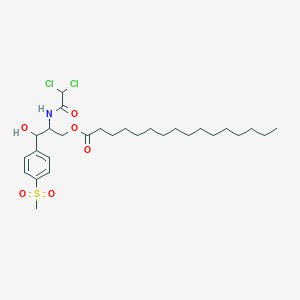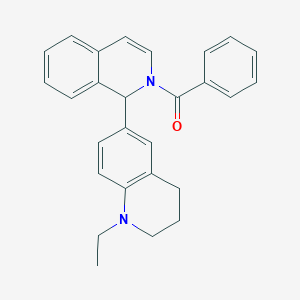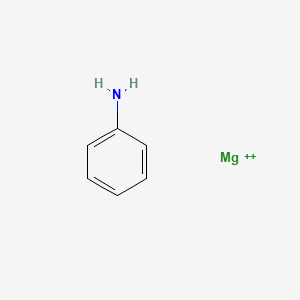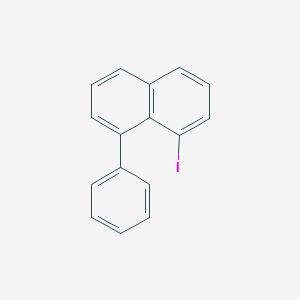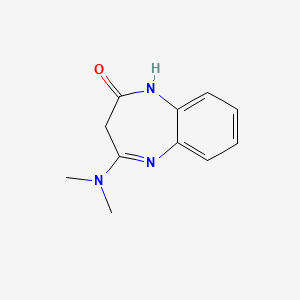![molecular formula C13H7NO2 B13751775 Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)
Dibenzo[b,e][1,4]dioxin-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo[b,e][1,4]dioxin-1-carbonitrile is a polycyclic heterocyclic organic compound It consists of two benzene rings connected by a 1,4-dioxin ring, with a carbonitrile group attached to the structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[b,e][1,4]dioxin-1-carbonitrile involves several steps, typically starting with the formation of the dibenzodioxin core One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Dibenzo[b,e][1,4]dioxin-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the dibenzodioxin core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitriles, and other nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
Dibenzo[b,e][1,4]dioxin-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
作用機序
The mechanism by which Dibenzo[b,e][1,4]dioxin-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, modulating enzyme activity, and influencing gene expression. The exact pathways depend on the context of its application, whether in biological systems or chemical processes.
類似化合物との比較
Similar Compounds
Dibenzo-1,4-dioxin: A related compound with a similar core structure but lacking the carbonitrile group.
Polychlorinated dibenzodioxins: Known for their toxicity and environmental persistence, these compounds share the dibenzodioxin core but have chlorine atoms attached.
Uniqueness
Dibenzo[b,e][1,4]dioxin-1-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, differentiating it from other members of the dibenzodioxin family.
特性
分子式 |
C13H7NO2 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
dibenzo-p-dioxin-1-carbonitrile |
InChI |
InChI=1S/C13H7NO2/c14-8-9-4-3-7-12-13(9)16-11-6-2-1-5-10(11)15-12/h1-7H |
InChIキー |
SIFGLLCKPFRDCO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)OC3=CC=CC(=C3O2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


